molecular formula C10H12N2O3S B3233710 [Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid CAS No. 1353952-86-9

[Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid

Cat. No.: B3233710
CAS No.: 1353952-86-9
M. Wt: 240.28 g/mol
InChI Key: QQSKCSUDPGSQOU-UHFFFAOYSA-N
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Description

[Cylopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid (CAS: 1353952-86-9) is a synthetic small molecule characterized by a cyclopropylamine backbone conjugated to a thiazole ring via a 2-oxoethyl linker and an acetic acid moiety.

Properties

IUPAC Name

2-[cyclopropyl-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c13-8(10-11-3-4-16-10)5-12(6-9(14)15)7-1-2-7/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSKCSUDPGSQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC(=O)C2=NC=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201209603
Record name Glycine, N-cyclopropyl-N-[2-oxo-2-(2-thiazolyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353952-86-9
Record name Glycine, N-cyclopropyl-N-[2-oxo-2-(2-thiazolyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353952-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-cyclopropyl-N-[2-oxo-2-(2-thiazolyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs vary in heterocyclic substituents, linker groups, and substituent positions, leading to differences in physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Key Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Implications
[Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid (1353952-86-9) C₁₀H₁₃N₃O₃S 255.30 Thiazole ring, cyclopropyl, acetic acid Enhanced metabolic stability, H-bonding potential
2-[cyclopropyl-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]amino]acetic acid C₁₁H₁₅N₃O₃S 269.32 4-methylthiazole Increased steric bulk, altered lipophilicity
{Cyclopropyl-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-amino}-acetic acid (1353989-05-5) C₁₁H₁₄N₂O₃ 222.25 Pyrrole ring (replaces thiazole) Reduced H-bonding capacity, electronic effects
[(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amino]-acetic acid (1353968-32-7) C₉H₁₃ClN₂O₂S 248.73 Chloro-substituted thiazole, isopropyl Enhanced lipophilicity, potential halogen bonding
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid (99189-60-3) C₁₀H₁₇N₃O₃ 199.25 Cyclohexyl backbone, acetamide Neuroactive properties, simplified structure

Key Findings

The 4-methylthiazole analog (C₁₁H₁₅N₃O₃S) introduces steric hindrance, which may improve selectivity but reduce solubility.

Substituent Effects: Chloro-substitution on the thiazole (CAS 1353968-32-7) increases lipophilicity (ClogP ~1.8 vs. ~0.5 for parent compound), enhancing membrane permeability but risking off-target binding.

Functional Group Contributions :

  • The acetic acid moiety in all analogs enables ionization at physiological pH, improving aqueous solubility and facilitating salt formation for formulation.
  • Cyclopropyl groups in the parent compound and its analogs confer resistance to oxidative metabolism, a critical advantage in pharmacokinetic optimization.

Research and Application Insights

  • Thiazole vs. Pyrrole Analogs : Thiazole-containing derivatives (e.g., CAS 1353952-86-9) are more likely to engage in π-π stacking and hydrogen bonding compared to pyrrole analogs, making them preferable for enzyme inhibition.
  • Chlorinated Derivatives : The chloro-thiazole compound (CAS 1353968-32-7) shows promise in antimicrobial studies due to halogen-bonding interactions with bacterial targets.
  • Discontinued Status : The parent compound (CAS 1353952-86-9) is listed as discontinued, highlighting the need for further optimization of its analogs for clinical translation.

Biological Activity

Overview

Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid, with the molecular formula C10H12N2O3S, is a synthetic compound that has garnered attention for its potential biological activities. Its structure features a cyclopropyl group and a thiazole ring, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Weight : 240.28 g/mol
  • CAS Number : 1353952-86-9
  • IUPAC Name : 2-[cyclopropyl-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]amino]acetic acid

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid has been investigated for its effectiveness against various bacterial and fungal strains.

Microorganism MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values comparable to established antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid has been explored in various in vitro studies. The compound's mechanism involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

Compound IC50 (μmol)
Cyclopropyl compound0.04
Celecoxib (standard)0.04

The results indicate that the compound exhibits similar inhibitory effects on COX enzymes as the standard drug celecoxib, suggesting its potential use in treating inflammatory conditions .

Anticancer Activity

Preliminary studies have suggested that cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid may also possess anticancer properties. The compound's ability to modulate specific signaling pathways involved in cancer cell proliferation is under investigation.

The biological activity of cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid is believed to be mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole ring can interact with enzymes such as COX, leading to reduced synthesis of pro-inflammatory mediators.
  • Antimicrobial Action : The structural features allow for binding to bacterial ribosomes or cell membranes, disrupting essential cellular processes.
  • Cell Signaling Modulation : The compound may influence pathways related to cell growth and apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activities of similar thiazole derivatives, reinforcing the potential of cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino-acetic acid:

  • A study examining various thiazole derivatives found that those with similar structural motifs exhibited promising antimicrobial and anti-inflammatory activities .
  • Another research focused on the synthesis and biological evaluation of thiazole-containing compounds reported significant anticancer effects in vitro, prompting further exploration into their therapeutic applications .

Q & A

Q. What are the established synthetic pathways for [Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid, and what are critical optimization parameters?

The synthesis typically involves three stages:

  • Cyclopropane derivatization : Cyclopropyl groups are introduced via nucleophilic substitution or ring-opening reactions of donor-acceptor cyclopropanes .
  • Thiazole ring formation : A cyclization reaction between thiourea derivatives and halogenated acetic acids under basic conditions generates the thiazol-2-yl moiety. Sodium acetate in acetic acid is commonly used to stabilize intermediates .
  • Final coupling : The cyclopropylamine group is conjugated to the thiazole-acetic acid backbone via alkylation or amidation . Key optimization factors include solvent polarity (e.g., acetic acid for reflux) and temperature control to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve stereochemical details of the cyclopropyl and thiazole groups, with characteristic shifts for the acetamide carbonyl (~170 ppm) and thiazole protons (~7.5–8.5 ppm) .
  • X-ray crystallography : Single-crystal studies (e.g., Cu-Kα radiation) confirm bond angles and dihedral distortions, particularly for the cyclopropyl-thiazole junction. Disorder in the thiazole ring may require refinement protocols .

Q. How should researchers handle stability and storage challenges for this compound?

  • Storage : Store at –20°C under inert gas (N2_2/Ar) to prevent hydrolysis of the acetamide group .
  • Stability assays : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 72 hours under varying pH (4–9) and temperature (25–40°C) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes or receptors?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., SARS-CoV-2 Mpro in ). Key residues (GLN166, CYS145) form hydrogen bonds and hydrophobic interactions .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns (AMBER/CHARMM force fields) to assess RMSD fluctuations (<2 Å indicates stable binding) .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity) with standardized inoculum sizes and positive controls (e.g., ciprofloxacin) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may confound activity readings .

Q. How does stereochemistry at the cyclopropyl group influence pharmacological activity?

  • Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) and test in vitro (e.g., IC50_{50} against kinase targets) .
  • MD-guided SAR : Compare binding energies (ΔG) of R/S enantiomers to identify stereospecific interactions .

Q. What are the limitations of current synthetic methods, and how can they be improved?

  • Bottlenecks : Low yields (~30%) in thiazole cyclization due to competing dimerization.
  • Solutions : Optimize microwave-assisted synthesis (100°C, 30 min) or use flow chemistry for better heat transfer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid
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[Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid

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